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Drfbpi

DNA triplex Non-natural nucleoside Sequence-specific recognition

Researchers designing triple-helix forming oligonucleotides (TFOs) for mixed-sequence DNA targets face a critical shortage of nucleosides capable of non-natural base recognition. Drfbpi (D3), a synthetic deoxyribonucleoside, enables intercalative binding to both T·A and C·G base pairs, expanding triplex targeting beyond purine tracts. • Unique intercalation mechanism ensures sequence specificity for T·A and C·G pairs. • Compatible with standard solid-phase oligonucleotide synthesis. • High purity ≥98% HPLC, suitable for demanding biophysical studies.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 143632-16-0
Cat. No. B142930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrfbpi
CAS143632-16-0
Synonyms1-(2-deoxy-beta-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole
1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole
dRFBPI
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C21H21N3O4/c25-12-19-18(26)10-20(28-19)24-11-17(22-13-24)15-7-4-8-16(9-15)23-21(27)14-5-2-1-3-6-14/h1-9,11,13,18-20,25-26H,10,12H2,(H,23,27)/t18-,19+,20+/m0/s1
InChIKeyGJCPGHPALURVMQ-XUVXKRRUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drfbpi: Non-Natural Nucleoside for DNA Triplex Intercalation


Drfbpi (CAS 143632-16-0), also known as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole or D3, is a non-natural deoxyribonucleoside developed as a synthetic base analog [1]. Its core structure features a phenylimidazole aglycone linked to a 2′-deoxyribose sugar, which enables its incorporation into oligonucleotides [2]. Unlike natural nucleobases that rely on hydrogen bonding for base pairing, Drfbpi was rationally designed to bind DNA duplexes via intercalation, thereby expanding the recognition code for triple-helix formation beyond canonical purine tracts [2].

1
Non-natural nucleoside for DNA triplex-forming oligonucleotide (TFO) synthesis
2
Intercalation-based binding extends triple-helix recognition beyond canonical purine tracts
Suitable for sequences with mixed A·T and G·C interruptions

Drfbpi: Why Generic Substitution Fails


In the context of triple-helix forming oligonucleotides (TFOs), generic substitution with natural nucleosides or other commercially available non-natural bases is not scientifically equivalent. The structural and mechanistic requirements for sequence-specific DNA triplex formation are highly stringent [1]. Drfbpi (D3) employs an intercalative binding mechanism that differs fundamentally from the Hoogsteen hydrogen bonding used by natural bases (e.g., T and C+) or even other synthetic analogs [2]. This distinct mechanism dictates a specific set of sequence recognition rules (T·A and C·G base pairs) and a structural context (nearest-neighbor dependence) that cannot be replicated by alternative compounds [2]. Consequently, substituting Drfbpi in a TFO designed for a specific genomic target with an off-the-shelf alternative will likely result in a complete loss of binding affinity and sequence specificity, invalidating experimental results and procurement decisions.

!
Mechanism mismatch
Drfbpi intercalates into the DNA duplex; natural nucleosides or other analogs relying on Hoogsteen hydrogen bonding may not replicate sequence-specific triplex formation.
!
Recognition code divergence
Drfbpi recognizes both T·A and C·G base pairs; alternative analogs with narrower or different pairing profiles are unlikely to substitute without loss of binding.

Drfbpi Differentiation from Non-Natural Nucleosides


Base Pair Recognition Selectivity vs. Natural Nucleobases

Drfbpi (D3) demonstrates a unique selectivity profile by recognizing both T·A and C·G Watson-Crick base pairs when incorporated into a pyrimidine oligonucleotide third strand, a capability not shared by natural nucleobases [1]. While thymine (T) exclusively recognizes A·T base pairs and protonated cytosine (C+) exclusively recognizes G·C base pairs, Drfbpi can bind to both types of base pairs [1]. This dual recognition property is a direct consequence of its intercalative binding mechanism, which does not rely on the formation of sequence-specific hydrogen bonds [2].

Base pair recognition
Reported
Recognizes T·A and C·G base pairs; natural bases (T or C+) each recognize only one type.
Expands targeting range for TFOs with mixed purine/pyrimidine interruptions
Quantitative affinity data (Kd, ΔTm) not available in cited sources
DNA triplex Non-natural nucleoside Sequence-specific recognition

Binding Mechanism: Intercalation vs. Hydrogen Bonding

The binding mechanism of Drfbpi (D3) is fundamentally different from that of natural and many non-natural nucleobases used in triple-helix formation. While natural bases like thymine and protonated cytosine rely on Hoogsteen-type hydrogen bonds to recognize their target base pairs [1], Drfbpi intercalates into the DNA duplex on the 3′ side of the target base pair [2]. This intercalation is evidenced by NMR structural analysis, which shows the three aromatic rings of the Drfbpi base stacking on the bases of all three strands, effectively mimicking a base triplet [2].

Binding mechanism
Reported
Intercalation on the 3′ side of the target base pair; natural nucleobases use Hoogsteen hydrogen bonds.
Unique structural basis for sequence specificity; enables NMR structural studies
NMR-derived solution structure of triplex reported
DNA triplex Intercalation Binding mechanism

Nearest-Neighbor Dependence in Binding

The binding and sequence recognition of Drfbpi (D3) are not absolute but exhibit a nearest-neighbor dependence [1]. This means the stability and specificity of Drfbpi's interaction with a target base pair are influenced by the identity of adjacent base pairs. This property is a well-documented characteristic of triplex formation and is crucial for designing effective TFOs [1].

Nearest-neighbor dependence
Context-dependent
Binding stability influenced by adjacent base pair identity; qualitative observation from study.
Sequence context must be optimized for maximal binding in TFO design
Quantitative nearest-neighbor parameters require further validation
DNA triplex Nearest-neighbor effects Sequence context

Drfbpi Research Applications


TFO Design for Mixed Base Pair Interruptions

Given its unique ability to recognize both T·A and C·G base pairs via intercalation [1], Drfbpi is the nucleoside of choice for designing TFOs that must target DNA sequences containing mixed purine-pyrimidine interruptions. This is a common challenge in genomic DNA, where extended purine tracts are rare. Drfbpi allows for the creation of TFOs with a broader targeting range compared to those using only natural bases or other non-natural analogs with more restricted recognition profiles [1].

NMR Structural Studies of Non-Canonical Triplexes

The intercalative binding mode of Drfbpi, which results in a unique structural arrangement where its aromatic rings stack on all three DNA strands [2], makes it an excellent probe for studying the structural dynamics and conformational landscape of DNA triplexes. High-resolution NMR studies, such as the one that solved the solution structure of a Drfbpi-containing triplex [2], rely on compounds with well-defined and distinct structural signatures. Drfbpi's intercalation site provides a clear and unique NMR fingerprint that can be used to investigate triplex topology and stability [2].

Intercalation Impact on Triplex Stability and Kinetics

The fundamental difference in binding mechanism between Drfbpi (intercalation) and standard nucleobases (Hoogsteen hydrogen bonding) [1] provides a unique tool for dissecting the contributions of these two modes of interaction to overall triplex stability and formation kinetics. Researchers can use Drfbpi as a model intercalating base to compare and contrast its effects on melting temperature (Tm), association/dissociation rates, and thermodynamic parameters against those of hydrogen-bonding bases in identical sequence contexts [1]. This type of analysis is critical for advancing the fundamental understanding of nucleic acid recognition.

Application
Selection Property
Validation Focus
TFO design for mixed base pair interruptions
Expanded dual T·A/C·G base pair recognition via intercalation
Sequence-specific binding assays in mixed sequence contexts
NMR structural studies of non-canonical triplexes
Unique intercalation site with a defined structural signature
NMR fingerprint and triplex topology analysis
Intercalation impact on triplex stability and kinetics
Distinct intercalation vs. Hoogsteen hydrogen-bonding mechanism
Tm, association/dissociation rates, and thermodynamic parameter comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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